Ac-val-nh2

Vue d'ensemble

Description

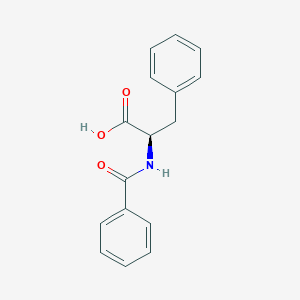

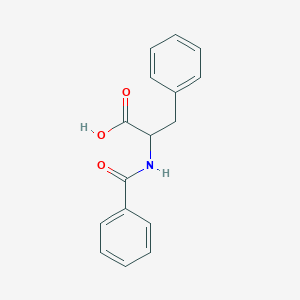

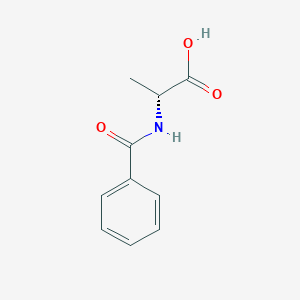

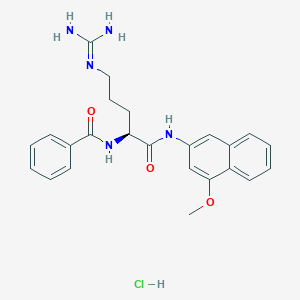

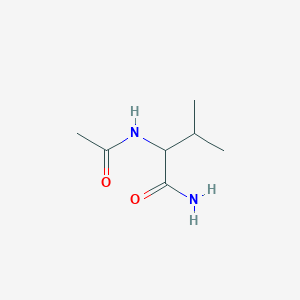

“Ac-val-nh2” is a short peptide sequence. The “Ac” stands for acetyl, which is a functional group derived from acetic acid. “Val” stands for valine, which is one of the 20 standard amino acids. “NH2” is an amine group .

Synthesis Analysis

The synthesis of “Ac-val-nh2” and similar peptides often involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain . The process typically starts with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. Each addition involves two main steps: deprotection of the amino group of the last-added amino acid and coupling of the next amino acid .

Molecular Structure Analysis

The molecular structure of “Ac-val-nh2” is determined by the properties of its constituent groups: the acetyl group, the valine residue, and the amine group . The acetyl group is a carbonyl group (a carbon double-bonded to an oxygen) bonded to a methyl group (a carbon single-bonded to three hydrogens). The valine residue has a distinctive branched structure with an isopropyl side chain .

Chemical Reactions Analysis

The chemical reactions involving “Ac-val-nh2” are likely to be those typical of peptides. These can include reactions at the amine and carbonyl groups, such as the formation and breaking of peptide bonds . The exact reactions and their rates can depend on many factors, including the presence of enzymes, the pH of the solution, and the temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ac-val-nh2” are influenced by its molecular structure. For example, the presence of polar groups (the carbonyl oxygen and the amine nitrogen) can enable it to participate in hydrogen bonding, influencing its solubility in water and other polar solvents .

Applications De Recherche Scientifique

1. Opioid Peptides from Milk Proteins

- Methods of Application: The peptides were synthesized using a solid-phase method on chloromethyl resin. Peptide amides were synthesized on benzhydrylamine resin. The peptides were deprotected by the anisole/hydrogen fluoride method .

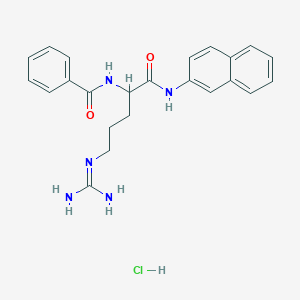

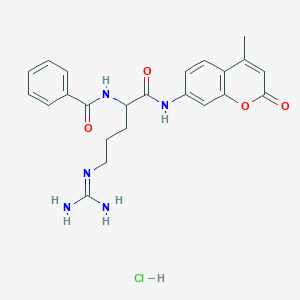

- Results: Among the peptides tested, the human β-casein(51 54) amide, Tyr-Pro-Phe-Val-NH2 (valmuceptin) was the most active, more than the bovine counterpart, morphiceptin .

2. Antifungal Properties

- Methods of Application: The peptides were synthesized and their conformational analysis was performed using Molecular Mechanics calculations. The electronic study was carried out using Molecular electrostatic potentials (MEPs) obtained from RHF/6-31G calculations .

- Results: The peptides displayed a significant antifungal activity against human pathogenic strains including Candida albicans and Cryptococcus neoformans .

3. Stabilizing Dipeptides

- Application Summary: Ac-Val-NH2 is used in the study of the role of amino acid side chains in stabilizing dipeptides. The steric effects imposed by the isopropyl group of valine in the conformational stabilization of the capped dipeptide N-acetyl-L-valinamide (Ac-Val-NH2) have been studied .

- Methods of Application: The study was conducted using laser ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy .

- Results: The study found that this dipeptide exists as a mixture of C7 and C5 conformers in the supersonic expansion. The conformers are stabilized by a CO⋯H–N intramolecular hydrogen bond closing a seven- or a five-membered ring, respectively .

4. Structure Analysis

- Application Summary: Ac-Val-NH2 is used in the structural analysis of chemical compounds. The structure of Ac-Val-NH2 includes the arrangement of atoms and the chemical bonds that hold the atoms together .

- Methods of Application: The structure analysis was performed using Molecular Mechanics calculations and Molecular electrostatic potentials (MEPs) obtained from RHF/6-31G calculations .

- Results: The Ac-Val-NH2 molecule contains a total of 24 bonds. There are 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), and 1 secondary amide (aliphatic) .

5. Adsorption of Dyes

- Application Summary: Ac-Val-NH2 is used in the modification of α-alumina membranes for efficient adsorption of dyes from organic solvents .

- Methods of Application: The study involved the modification of α-alumina membranes with MIL-53 (Al) and NH2-MIL-53 (Al) for the adsorption of organic dyes from organic solvents .

- Results: The modified membranes showed excellent adsorption of high concentrations of Rose Bengal dye in methanol and isopropanol solutions .

6. Thermophysical Property Datafile

- Application Summary: Ac-Val-NH2 is used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .

- Methods of Application: The study involved the use of quantum tools for IR spectra interpretation and the creation of thermophysical property datafiles .

- Results: The datafiles can be used for oxidation, combustion, and thermal cracking kinetics .

Safety And Hazards

Orientations Futures

Future research on “Ac-val-nh2” could potentially explore various aspects, including its synthesis, its interactions with other molecules, and its potential applications. For example, it could be interesting to investigate whether modifications to the “Ac-val-nh2” sequence could enhance its stability or alter its interactions with other molecules .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHJKQHCMGQEEF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-val-nh2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.